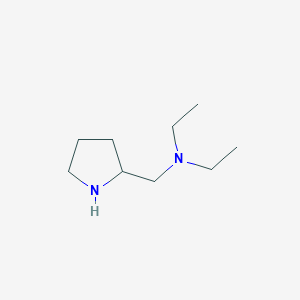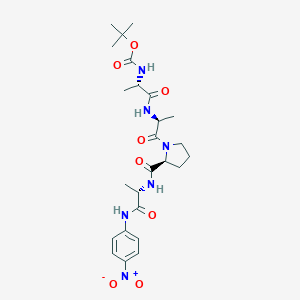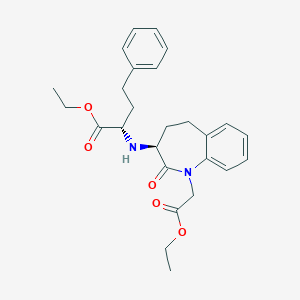![molecular formula C12H8BrN3 B046458 2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine CAS No. 113270-73-8](/img/structure/B46458.png)
2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related imidazo[1,2-a]pyridine compounds often involves palladium-catalyzed cascade reactions or direct functionalization of imidazo[1,2-a]pyridine precursors. For example, one method for synthesizing related structures involves palladium-catalyzed CO insertion and C-H bond activation, leading to complex structures such as indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones and chromeno[4',3':4,5]imidazo[1,2-a]pyridin-6-ones (Zhang, J., Zhang, X., & Fan, X., 2016). Another approach is the N-assisted CPh−H activation in 2-(4-Bromophenyl)imidazol[1,2-a]pyridine, which results in the synthesis of new cyclometalated compounds, showcasing the versatility of this scaffold in synthetic chemistry (Forniés, J. et al., 2010).
Molecular Structure Analysis
Structural analysis of 2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine derivatives often involves advanced techniques such as X-ray crystallography, which provides detailed insights into their molecular configuration, intermolecular interactions, and overall molecular geometry. Studies on similar compounds have detailed their crystalline structure, highlighting the orientations and conformations significant for their reactivity and potential applications (Hjouji, M. et al., 2016).
Chemical Reactions and Properties
Imidazo[1,2-a]pyridines participate in a variety of chemical reactions, reflecting their rich chemistry and utility in synthetic applications. For instance, reactions involving cyclometalation processes demonstrate the potential of these structures to act as ligands in the formation of complex metallo-organic compounds (Forniés, J. et al., 2010). Moreover, their ability to undergo rearrangements under specific conditions further illustrates the chemical versatility of the imidazo[1,2-a]pyridine scaffold (Khalafy, J., Setamdideh, D., & Dilmaghani, K. A., 2002).
Physical Properties Analysis
The physical properties of 2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine derivatives, such as solubility, melting points, and crystallinity, are crucial for their practical applications. These properties are often determined through experimental studies focusing on their synthesis and structural characterization (Hjouji, M. et al., 2016).
Chemical Properties Analysis
The chemical properties of imidazo[1,2-a]pyridines, including their reactivity, stability under various conditions, and interactions with other chemical species, are essential for their application in organic synthesis and potential drug development. Studies have explored their reactivity patterns, highlighting their usefulness in constructing complex molecular architectures and their potential as intermediates in organic synthesis (Yu, Y., Su, Z., & Cao, H., 2018).
Wissenschaftliche Forschungsanwendungen
1. Antimicrobial Applications
- Summary of Application : This compound has been used in the synthesis of new series of pyridine and thienopyridine derivatives, which have shown good to strong antimicrobial activity against microbial strains E. coli, B. mycoides, and C. albicans .
- Methods of Application : The compound was synthesized from 4-bromo acetophenone and vetraldehyde in ethanol and sodium hydroxide solution. The resulting chalcone was treated with 2-cyanothioacetamide to afford the corresponding pyridinethione .
- Results or Outcomes : Compounds 12a and 15 demonstrated the highest inhibition zone with maximal antimicrobial activity against B. mycoides (33 mm) and C. albicans (29 mm), respectively . Compound 12a prevented the growth of E. coli, at MIC level of 0.0195 mg/mL, and B. mycoides and C. albicans at MIC level below than 0.0048 mg/mL, respectively .
2. Optoelectronic Applications
- Summary of Application : This compound has been used in the design and synthesis of isomeric materials featuring triphenylamine and carbazole as a donor and 2-phenylimidazo [1,2- a ]pyridine electron deficient unit as the core moiety. These materials have been studied as blue-emitting materials .
- Methods of Application : The optical and electrochemical properties of these materials are prominently dependent on the nature of chromophore loading and their linking topology to the 2-phenylimidazo [1,2- a ]pyridine unit .
- Results or Outcomes : All the compounds revealed excellent thermal stability surpassing 355 °C. The dye possessing triphenylamine on both C2 and C6 positions of imidazopyridine showed the comparatively better electroluminescence performance in the series and achieved blue colour with CIE coordinate (0.18, 0.11) .
3. Antiviral Applications
- Summary of Application : While specific details about the use of “2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine” in antiviral applications are not readily available, it’s worth noting that indole derivatives, which are structurally similar to imidazo[4,5-c]pyridine derivatives, have been studied for their antiviral properties .
- Methods of Application : The methods of application would typically involve the synthesis of the compound and its subsequent testing against various viral strains in vitro .
- Results or Outcomes : The outcomes would depend on the specific viral strains tested and the efficacy of the compound against those strains .
4. Coupling Reactions
- Summary of Application : “2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine” has been used in coupling reactions of aryl chlorides containing hydroxymethyl .
- Methods of Application : The compound would be used as a reagent in a chemical reaction with aryl chlorides containing hydroxymethyl .
- Results or Outcomes : The outcomes would depend on the specific reaction conditions and the other reactants used .
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-3H-imidazo[4,5-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3/c13-9-3-1-8(2-4-9)12-15-10-5-6-14-7-11(10)16-12/h1-7H,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMIYOZJDXXAIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=NC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10530141 |
Source


|
| Record name | 2-(4-Bromophenyl)-3H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10530141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine | |
CAS RN |
113270-73-8 |
Source


|
| Record name | 2-(4-Bromophenyl)-3H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10530141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














